methyl N-(4-chlorobenzoyl)methioninate
CAS No.:
Cat. No.: VC10181163
Molecular Formula: C13H16ClNO3S
Molecular Weight: 301.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO3S |
|---|---|
| Molecular Weight | 301.79 g/mol |
| IUPAC Name | methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | PQZKYOAQKWWYKA-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl N-(4-chlorobenzoyl)methioninate (CAS: 2841800) is defined by the molecular formula C₁₃H₁₆ClNO₃S and a molecular weight of 301.79 g/mol. Its IUPAC name, methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate, reflects the integration of a 4-chlorobenzoyl group into the methionine backbone via an amide linkage, with a methyl ester at the carboxyl terminus. The compound’s structure is further elucidated by its SMILES notation: COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl, which highlights the spatial arrangement of functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₃S | |
| Molecular Weight | 301.79 g/mol | |
| IUPAC Name | Methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate | |
| SMILES | COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents |
The presence of both amide and ester functionalities confers dual reactivity, enabling participation in hydrogen bonding and hydrolysis reactions. The 4-chlorobenzoyl moiety introduces electron-withdrawing characteristics, which may enhance stability and influence intermolecular interactions .
Synthesis and Manufacturing
The synthesis of methyl N-(4-chlorobenzoyl)methioninate typically proceeds via a two-step pathway involving amide bond formation followed by esterification:
-
Amidation of Methionine:
Methionine reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-chlorobenzoyl)methionine. This step leverages the nucleophilic amino group of methionine attacking the electrophilic carbonyl carbon of the acyl chloride. -
Esterification:
The intermediate carboxylic acid is treated with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.
Table 2: Synthetic Pathway Overview
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, Et₃N, DCM | N-(4-Chlorobenzoyl)methionine | ~75% |
| 2 | MeOH, H₂SO₄, reflux | Methyl N-(4-chlorobenzoyl)methioninate | ~80% |
Analytical Characterization
Rigorous analytical characterization is critical for verifying the compound’s purity and structural integrity. Key techniques include:
Spectroscopic Methods
-
Infrared Spectroscopy (IR):
Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) confirm functional group presence . The C-Cl bond in the aromatic ring exhibits a signal near 750 cm⁻¹. -
Nuclear Magnetic Resonance (NMR):
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, typically exceeding 95% for research-grade material.
Table 3: Representative Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 1720 cm⁻¹, 1650 cm⁻¹, 750 cm⁻¹ | Ester C=O, amide C=O, C-Cl |
| ¹H NMR (CDCl₃) | δ 3.7 (s, 3H), δ 2.1 (s, 3H), δ 7.5 (d, 2H) | OCH₃, SCH₃, aromatic protons |
| ¹³C NMR | δ 170.5, 165.3, 137.2 | Ester C=O, amide C=O, C-Cl |
Recent Developments and Future Directions
Recent studies have explored functionalization strategies to enhance bioavailability or target specificity. For example, replacing the methyl ester with a pro-drug moiety could improve metabolic stability. Additionally, computational modeling of its interaction with microbial enzymes may identify structure-activity relationships for antibiotic design.
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